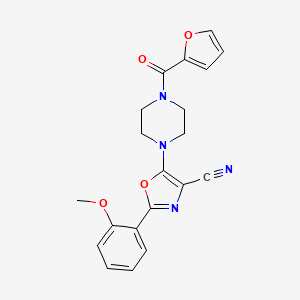

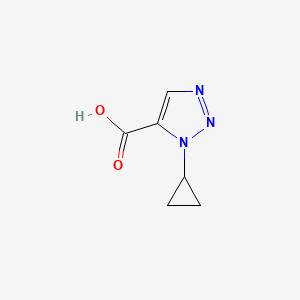

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid" is a derivative of 1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The cyclopropyl group attached to the triazole ring and the carboxylic acid functionality suggest that this compound could be of interest in the synthesis of various pharmaceuticals and materials due to the unique properties imparted by these functional groups.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, 1,3-dipolar cycloaddition reactions are effective for synthesizing 5-amino-1,2,4-triazoles, as demonstrated by the reaction of hydrazonoyl hydrochlorides with carbodiimides . Additionally, the synthesis of 1,2,4-triazoles can be performed from carboxylic acids, primary amidines, and monosubstituted hydrazines in a highly regioselective and one-pot process . Although these methods do not directly describe the synthesis of "this compound," they provide a foundation for the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly. For example, the crystal and molecular structures of two triazole derivatives have been studied, revealing that the triazole ring can exhibit different degrees of π-electron delocalization and can form various supramolecular chains in the solid state through hydrogen bonding and other interactions . These structural analyses are crucial for understanding the reactivity and potential applications of triazole compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. Thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be synthesized and further reacted with bifunctional reagents to create new heterocyclic polycyclic ensembles . Additionally, intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones can be a route for the synthesis of azolyl-substituted 1H-1,2,4-triazoles . These reactions highlight the versatility of triazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the orientation of the cyclopropyl ring in relation to the triazole and benzene rings can affect the compound's crystal packing and intermolecular interactions . These properties are important for the compound's solubility, stability, and reactivity, which are critical factors in the development of pharmaceuticals and materials.

Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis and Biologically Active Compounds

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundational approach for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This method overcomes limitations associated with the Dimroth rearrangement, offering a protocol for creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).

Solid-Phase Synthesis of Triazoles

The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase has opened new avenues for incorporating 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains. This method is fully compatible with solid-phase peptide synthesis, highlighting the versatility of triazole chemistry in developing complex molecular structures (Tornøe et al., 2002).

Structural Insights from Crystallography

Crystal and molecular structures of triazole derivatives have provided valuable insights into their spatial arrangements and electron density distribution, which is crucial for understanding their reactivity and interaction patterns in various applications, including material science and drug design (Boechat et al., 2010).

Green Synthesis of Triazoles

A novel, environmentally friendly protocol for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles demonstrates the commitment to sustainable chemistry. This method, which uses a DBU–water system, emphasizes high atom economy and low environmental impact, showcasing the adaptability of triazole chemistry to green principles (Singh et al., 2013).

Advances in Heterocyclic Chemistry

Triazoles play a critical role in advancing heterocyclic chemistry, serving as precursors for various biologically active and structurally complex molecules. Their utility spans from light stabilizers and optical brightening agents to potential anticancer agents, emphasizing the broad impact of triazole derivatives in scientific research (Gilchrist & Gymer, 1974).

Safety and Hazards

The safety information for “1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

1,2,3-Triazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are known to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The mode of action of 1,2,3-triazoles often involves interactions with various biological targets. For example, some 1,2,3-triazoles have been tested as inhibitors of Rho GTPases, which play an important role in hyperproliferative and neoplastic diseases . These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .

The biochemical pathways affected by 1,2,3-triazoles can vary widely depending on the specific compound and its targets. For example, inhibition of Rho GTPases can affect multiple signaling pathways involved in cell proliferation and migration .

The pharmacokinetics of 1,2,3-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration.

The result of the action of 1,2,3-triazoles can include changes at the molecular and cellular levels, such as inhibition of enzyme activity, disruption of signaling pathways, and induction of cell death .

Análisis Bioquímico

Biochemical Properties

Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the triazole derivative and the biomolecules it interacts with .

Cellular Effects

Triazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-cyclopropyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAHYDCUFANRHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784650-04-9 |

Source

|

| Record name | 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)